2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one
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Overview
Description
2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile under acidic or basic conditions.
Introduction of the methylthio group: This step involves the alkylation of a thiol group with a methylating agent such as methyl iodide or dimethyl sulfate.
Construction of the quinazolinone core: This can be accomplished by cyclization of an anthranilic acid derivative with an appropriate amine or amide under dehydrating conditions.
Coupling of the oxadiazole and quinazolinone moieties: This step involves the formation of a thioether linkage between the two moieties, typically using a thiol-ene reaction or a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The thioether linkage can be cleaved and substituted with other nucleophiles such as amines or alcohols under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Nucleophiles: Amines, alcohols.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Thioether derivatives with various substituents.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes and as a potential therapeutic agent due to its unique chemical structure.
Medicine: As a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: As a precursor for the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one is not well understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. Further research is needed to elucidate the exact pathways and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one: Similar structure with an ethyl group instead of a pentyl group.
2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylquinazolin-4(3H)-one: Similar structure with a methyl group instead of a pentyl group.
Uniqueness
The uniqueness of 2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. The presence of the pentyl group may also influence its solubility, stability, and interactions with molecular targets compared to similar compounds with shorter alkyl chains.
Properties
IUPAC Name |
2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-pentylquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S2/c1-3-4-7-14-27-22(28)18-8-5-6-9-19(18)24-23(27)31-15-20-25-21(26-29-20)16-10-12-17(30-2)13-11-16/h5-6,8-13H,3-4,7,14-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWNCRFNLKTQQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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